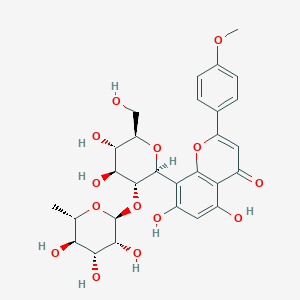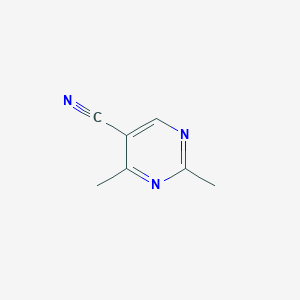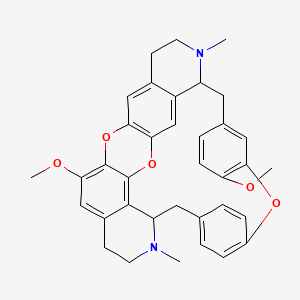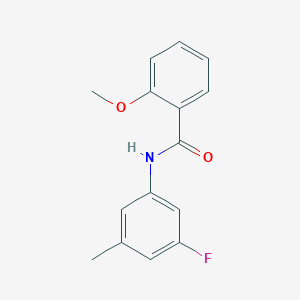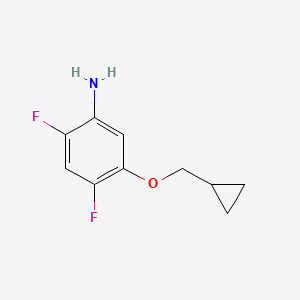
5-(Cyclopropylmethoxy)-2,4-difluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Cyclopropylmethoxy)-2,4-difluoroaniline: is an organic compound that belongs to the class of anilines It features a cyclopropylmethoxy group and two fluorine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclopropylmethoxy)-2,4-difluoroaniline typically involves the following steps:
Nitration: The starting material, 2,4-difluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with different nucleophilic groups replacing the cyclopropylmethoxy group.
Scientific Research Applications
Chemistry: 5-(Cyclopropylmethoxy)-2,4-difluoroaniline is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals with anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance performance characteristics.
Mechanism of Action
The mechanism of action of 5-(Cyclopropylmethoxy)-2,4-difluoroaniline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity for these targets. Additionally, the cyclopropylmethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
2,4-Difluoroaniline: Lacks the cyclopropylmethoxy group, making it less lipophilic and potentially less bioavailable.
5-Methoxy-2,4-difluoroaniline: Contains a methoxy group instead of a cyclopropylmethoxy group, which may alter its chemical and biological properties.
5-(Cyclopropylmethoxy)-2-fluoroaniline: Has only one fluorine atom, which can affect its reactivity and interactions with molecular targets.
Uniqueness: 5-(Cyclopropylmethoxy)-2,4-difluoroaniline is unique due to the combination of cyclopropylmethoxy and difluoro functionalities. This combination can enhance the compound’s chemical stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H11F2NO |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
5-(cyclopropylmethoxy)-2,4-difluoroaniline |
InChI |
InChI=1S/C10H11F2NO/c11-7-3-8(12)10(4-9(7)13)14-5-6-1-2-6/h3-4,6H,1-2,5,13H2 |
InChI Key |
BYZHIXTVHJMVHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=C(C(=C2)N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


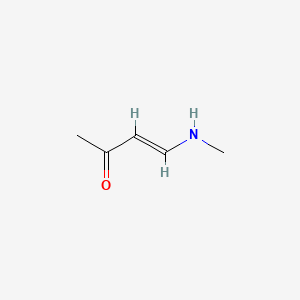
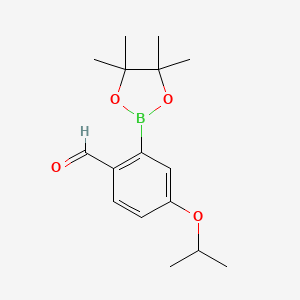
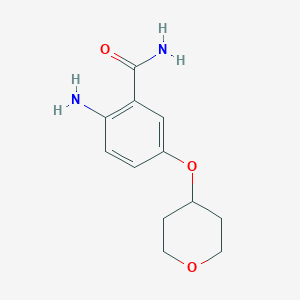
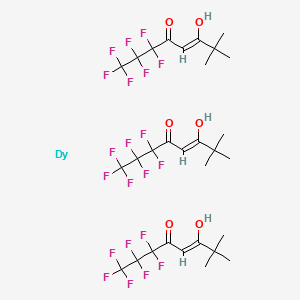
![N-[2-[3-acetamido-2-[2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B15092969.png)
![3-[4-(Propan-2-yl)phenyl]pyridine-2-carboxylic acid](/img/structure/B15092972.png)
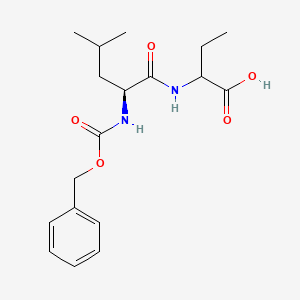

![4-Thiazolecarboxylic acid, 2-[(1R,3R)-1-hydroxy-4-methyl-3-[[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl]propylamino]pentyl]-, methyl ester](/img/structure/B15092990.png)
